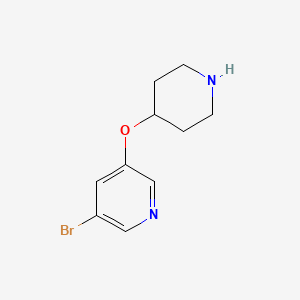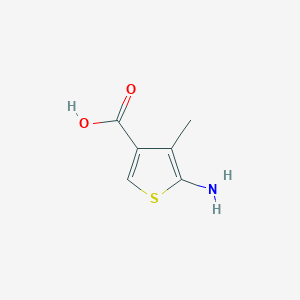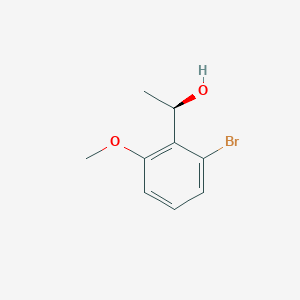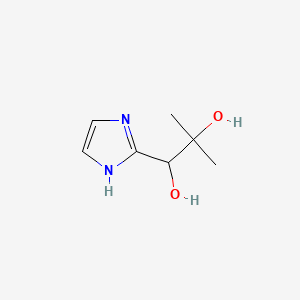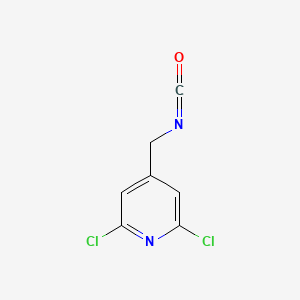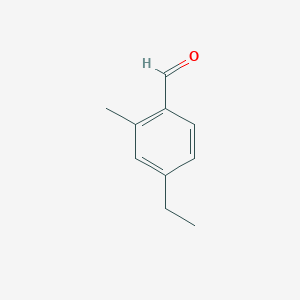![molecular formula C8H7BrN2O B13608075 3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)
3-[(Aminooxy)methyl]-4-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Aminooxy)methyl]-4-bromobenzonitrile is an organic compound that features a bromine atom, a nitrile group, and an aminooxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
the principles of oxime ligation and the use of aminooxy-functionalized reagents suggest that scalable methods could be developed based on these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Aminooxy)methyl]-4-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) can be used to oxidize vicinal diols to aldehydes.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Oxidation of the aminooxy group can yield oxime derivatives.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Aminooxy)methyl]-4-bromobenzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(Aminooxy)methyl]-4-bromobenzonitrile involves the formation of oxime bonds through the reaction of the aminooxy group with carbonyl compounds. This reaction is highly specific and can be catalyzed by aniline or phenylenediamine derivatives . The compound’s ability to form stable oxime bonds makes it useful for bioconjugation and the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Aminooxy)methyl)-6-chloro-7-hydroxycoumarin: A fluorescent reagent used for the derivatization of carbohydrates.
3-aminooxy-1-propanamine: An inhibitor of ornithine decarboxylase with applications in cancer research.
Uniqueness
3-[(Aminooxy)methyl]-4-bromobenzonitrile is unique due to its combination of a bromine atom, a nitrile group, and an aminooxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and bioconjugation.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
3-(aminooxymethyl)-4-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3H,5,11H2 |
Clé InChI |
SGCWVFZFWFTZCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CON)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



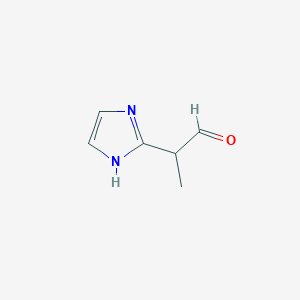
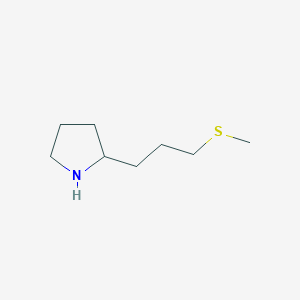

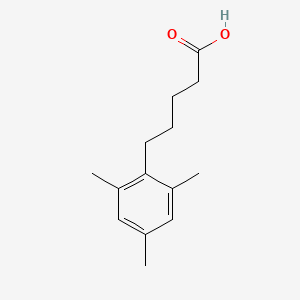
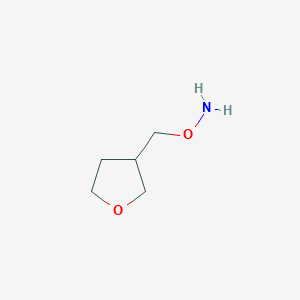
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
